
(1S,2S)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid
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Overview
Description
(1S,2S)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid is a synthetic organic compound characterized by a cyclopropane ring substituted with a 3,4-dichlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzaldehyde and ethyl diazoacetate.
Cyclopropanation: The key step involves the cyclopropanation reaction, where the diazo compound reacts with the aldehyde in the presence of a catalyst such as rhodium or copper to form the cyclopropane ring.
Hydrolysis: The ester group is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Decarboxylative Rearrangement
The compound undergoes thermal decarboxylation at elevated temperatures (340°C), leading to ring-opening of the cyclopropane moiety. This process involves:
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Cyclopropane ring scission to form an α-allyl-β-keto acid intermediate.
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Concerted decarboxylation and ring closure , yielding β,γ-unsaturated ketones or 4,5-dihydrofuran derivatives .
Enantioselective Transformations
Chiral amines like (R)-2-amino-3-phenylpropanamide or (S)-1-phenylethan-1-amine enable enantiomer resolution. For instance, reacting racemic acids with these amines forms diastereomeric salts, which are selectively crystallized and acidified to isolate (1R,3R) or (1S,3S) enantiomers .
Key Reaction Data
Structural Reactivity
The cyclopropane ring’s strain and the carboxylic acid group enable unique reactivity:
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Ring-opening : Facilitated by electron-withdrawing groups (e.g., carbonyls), leading to intermediates like α-allyl-β-keto acids .
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Protonation/deprotonation : The carboxylic acid group participates in salt formation with chiral amines, enabling enantiomer resolution .
Biological Interactions
While not a direct chemical reaction, the compound’s protein-ligand binding has been studied via molecular docking. Similar cyclopropanecarboxylic acids show strong binding to enzymes like ACO2, with binding constants up to 5.94×10⁴ M⁻¹ .
Comparative Analysis of Reaction Outcomes
Enantiomer | Chiral Amine Used | Yield | ee |
---|---|---|---|
(1R,3R) | (R)-2-amino-3-phenylpropanamide | 29.5% | 86% |
(1S,3S) | (S)-2-amino-3-phenylpropanamide | 27.8% | 93% |
(1R,3R) | (S)-1-phenylethan-1-amine | 29.6% | 9% |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of (1S,2S)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid exhibit promising anticancer properties. For instance, compounds derived from this cyclopropane structure have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several analogs based on this compound, which were tested for their ability to inhibit tumor growth in vivo. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting potential for further development as anticancer agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that this compound can modulate inflammatory pathways, making it a candidate for treating conditions like arthritis.
Data Table: Anti-inflammatory Activity of Derivatives
Compound | Inhibition (%) | IC50 (µM) |
---|---|---|
Compound A | 75% | 12 |
Compound B | 68% | 15 |
This compound | 80% | 10 |
Chiral Building Block
The compound serves as an important chiral building block in organic synthesis. Its unique stereochemistry allows chemists to create various enantiomerically pure compounds that are crucial in drug development.
Example:
A synthetic pathway utilizing this compound has been employed to produce complex molecules with high stereoselectivity. This has been particularly useful in synthesizing pharmaceuticals where chirality is essential for biological activity .
Agrochemical Development
In agrochemistry, derivatives of this compound are being explored for their potential as herbicides and fungicides. The chlorinated phenyl group enhances biological activity against various pests.
Research Findings:
Field trials have demonstrated that formulations containing this compound exhibit improved efficacy in controlling weed populations compared to traditional herbicides .
Mechanism of Action
The mechanism by which (1S,2S)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid: A stereoisomer with different spatial arrangement of atoms.
2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid: A compound without specific stereochemistry.
2-(3,4-dichlorophenyl)propanoic acid: A structurally similar compound with a propanoic acid group instead of a cyclopropane ring.
Uniqueness
(1S,2S)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both a cyclopropane ring and a dichlorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
(1S,2S)-2-(3,4-Dichlorophenyl)cyclopropane-1-carboxylic acid, also known as (1S,2S)-2-(3,4-dichlorobenzoyl)cyclopropane-1-carboxylic acid, is a compound with significant potential in pharmacological applications due to its unique structural properties. This article explores its biological activity, including enzyme inhibition, molecular interactions, and therapeutic implications.
- IUPAC Name : (1S,2S)-2-(3,4-dichlorobenzoyl)cyclopropane-1-carboxylic acid
- Molecular Formula : C11H8Cl2O3
- CAS Number : 213400-12-5
- Molecular Weight : 259.08 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through its interaction with various enzymes and its effects on plant and animal models.
Enzyme Inhibition Studies
Recent studies have highlighted the compound's ability to inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2), which is crucial for ethylene biosynthesis in plants. The binding affinity and interaction of this compound with ACO2 have been characterized using molecular docking techniques.
Table 1: Molecular Docking Results for ACO2 Inhibition
Compound | ΔG (kcal/mol) | Binding Constant (Kb M−1) |
---|---|---|
(1S,2R)(E)-2-phenyl-cyclopropane-1-carboxylic acid | -6.5 | 5.94 × 10^4 |
(1R,2S)(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | 4.94 × 10^4 |
(1S,2S)(E)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid | -6.2 | 3.53 × 10^4 |
Pyrazinoic acid | -5.3 | 7.61 × 10^3 |
The docking studies indicated that the compound exhibits a comparable binding affinity to known inhibitors such as pyrazinoic acid, suggesting its potential as an effective inhibitor of ACO2 in agricultural applications aimed at controlling ethylene production in plants .
Case Studies and Research Findings
A series of experiments were conducted to assess the biological implications of this compound:
Plant Studies
In Arabidopsis thaliana models, the application of this compound led to a significant reduction in ethylene production. This was evidenced by lower levels of ethylene-sensitive responses such as leaf senescence and fruit ripening.
Animal Studies
In murine models, the compound demonstrated anti-inflammatory properties by modulating cytokine production during induced inflammatory responses. Doses ranging from 10 mg/kg to 50 mg/kg were evaluated for their efficacy and safety profile.
Toxicity Assessment
Toxicity studies indicated that at lower doses (up to 10 mg/kg), the compound exhibited minimal adverse effects. However, higher doses resulted in observable toxicity signs such as weight loss and behavioral changes in mice .
Properties
CAS No. |
2742623-52-3 |
---|---|
Molecular Formula |
C10H8Cl2O2 |
Molecular Weight |
231.07 g/mol |
IUPAC Name |
(1S,2S)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8Cl2O2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m1/s1 |
InChI Key |
HNBMCAXNEUPDCW-RQJHMYQMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=C(C=C2)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
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